molecular formula C15H13F5N6 B11079963 3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11079963
M. Wt: 372.30 g/mol
InChI Key: IQAANPKCWBCMTP-UHFFFAOYSA-N
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Description

3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo[3,4-a]phthalazine core, which is fused with a piperazine ring and a pentafluoroethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the following steps:

    Formation of the Triazolo[3,4-a]phthalazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine or its derivatives.

    Addition of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via electrophilic substitution reactions using pentafluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aryl)-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazines: These compounds share a similar core structure but differ in the substituents attached to the triazolo[3,4-a]phthalazine ring.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different heterocyclic fusion but exhibit similar biological activities.

Uniqueness

3-Pentafluoroethyl-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or unique chemical reactivity.

Properties

Molecular Formula

C15H13F5N6

Molecular Weight

372.30 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-6-piperazin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C15H13F5N6/c16-14(17,15(18,19)20)13-23-22-11-9-3-1-2-4-10(9)12(24-26(11)13)25-7-5-21-6-8-25/h1-4,21H,5-8H2

InChI Key

IQAANPKCWBCMTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C(C(F)(F)F)(F)F)C4=CC=CC=C42

Origin of Product

United States

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